molecular formula C19H16ClNO2S2 B5071628 (5E)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5071628
M. Wt: 389.9 g/mol
InChI Key: FBWHWYPQCMZZQR-GZTJUZNOSA-N
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Description

(5E)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound with a complex structure It belongs to the class of thiazolidinones, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 2-chlorobenzyl alcohol with 4-hydroxybenzaldehyde to form the intermediate 4-[(2-chlorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with 3-ethyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions to yield the final product.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH. The final product is typically purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolidinones.

Scientific Research Applications

(5E)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5E)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular pathways, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-{4-[(2-bromobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
  • (5E)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

Compared to similar compounds, (5E)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one exhibits unique properties due to the presence of the chlorobenzyl group. This group enhances its reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(5E)-5-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2S2/c1-2-21-18(22)17(25-19(21)24)11-13-7-9-15(10-8-13)23-12-14-5-3-4-6-16(14)20/h3-11H,2,12H2,1H3/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWHWYPQCMZZQR-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC=C3Cl)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC=C(C=C2)OCC3=CC=CC=C3Cl)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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